
4-methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one typically involves the reaction of 2-azido-4-methoxy-6-morpholino-1,3,5-triazine with cyanoacetamide in absolute methanol . The reaction conditions are optimized to achieve high yields and purity of the desired product. The process involves the formation of a triazine ring through cyclization reactions, which are facilitated by the presence of the methoxy and morpholino groups.
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Oxidation and Reduction Reactions: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one include:
Acetylenes: Used in cyclization reactions to form triazole derivatives.
Cyanoacetamide: Used in the synthesis of the compound itself.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the triazine ring.
Major Products Formed
The major products formed from the reactions of 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one include various triazole and triazine derivatives, which possess different biological and chemical properties .
Scientific Research Applications
4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, triazine derivatives have been shown to inhibit serine hydrolase, an enzyme involved in various biological processes . The methoxy and morpholino groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one include:
2-Azido-4,6-disubstituted-1,3,5-triazines: These compounds share the triazine core structure and exhibit similar chemical properties.
1,2,3-Triazolyl Substituted 1,3,5-Triazines: These derivatives have additional triazole rings, which enhance their biological activity.
1,2,4-Oxadiazolyl Substituted 1,3,5-Triazines: These compounds contain oxadiazole rings, providing unique chemical and biological properties.
Uniqueness
4-Methoxy-6-morpholino-1,3,5-triazin-2(1H)-one is unique due to the presence of both methoxy and morpholino groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
361365-40-4 |
|---|---|
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
4-methoxy-6-morpholin-4-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O3/c1-14-8-10-6(9-7(13)11-8)12-2-4-15-5-3-12/h2-5H2,1H3,(H,9,10,11,13) |
InChI Key |
XFPBTFUSCSZBFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)NC(=N1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


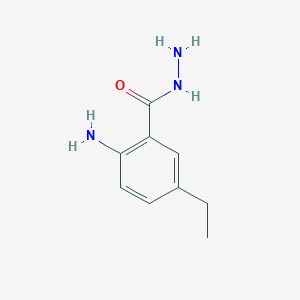
![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
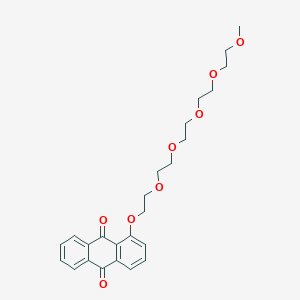
![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)
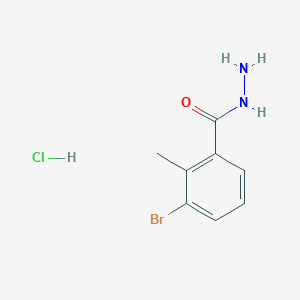
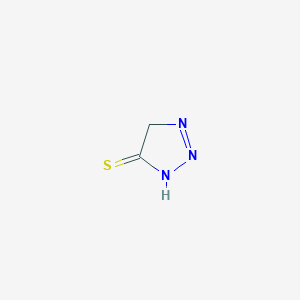
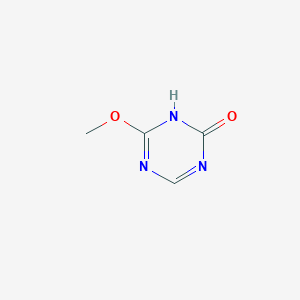
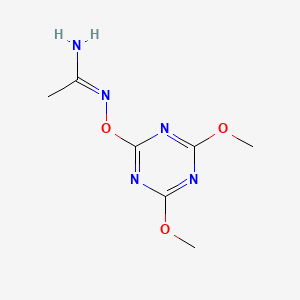
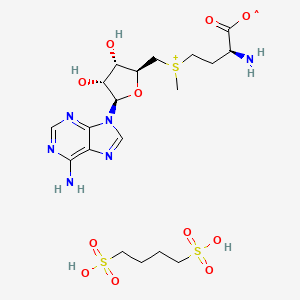
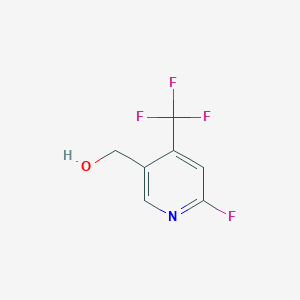
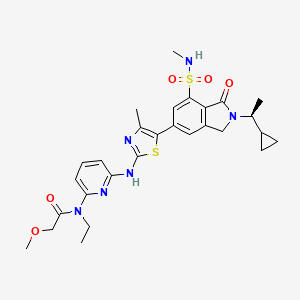
![2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)
